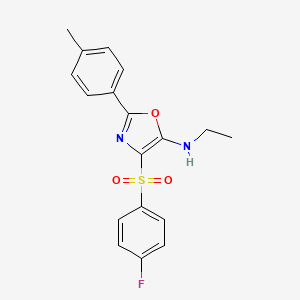

![molecular formula C20H21N5O3S2 B2702478 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892739-02-5](/img/structure/B2702478.png)

3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a morpholine ring, a thieno ring, a triazolo ring, and a pyrimidine ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the morpholine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule, and its melting and boiling points would be influenced by the types of intermolecular forces present .Scientific Research Applications

Receptor Binding and Antagonism

This compound is part of a class of molecules studied for their binding affinity and inhibitory effects on specific receptors. Notably, derivatives within this chemical framework have been evaluated for their potential as selective serotonin 5-HT6 receptor antagonists. These studies involve the synthesis of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and assessing their 5-HT6 receptor binding affinity and ability to inhibit cellular responses to serotonin. Some derivatives have shown promising activity, indicating their potential for further pharmaceutical development (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another area of application involves the exploration of these compounds for antimicrobial properties. A study synthesized novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, demonstrating significant antimicrobial activities against a range of bacterial and fungal species. This suggests their potential as a new class of antimicrobial agents (Prajapati et al., 2014).

Supramolecular Chemistry

The unique structural features of these compounds allow for diverse supramolecular interactions. Research has focused on the synthesis of triazolo[1,5-a]pyrimidine derivatives with different substituents, revealing their ability to form various supramolecular synthons in the solid state. This property is valuable for pharmaceutical development and crystal engineering, highlighting the compound's versatility beyond receptor targeting (Chai et al., 2019).

Chemical Synthesis and Reactivity

The compound also plays a role in the development of novel synthetic methods. For instance, a thieno[2,3-d]pyrimidine derivative bearing a sulfonylurea moiety was synthesized through a multi-step process, showcasing the compound's utility in organic synthesis and the potential for creating diverse molecular structures (Chen et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is a significant alteration in cell cycle progression, leading to apoptosis induction within cells . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle .

Cellular Effects

In cellular contexts, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It exerts its effects by inhibiting CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound acts by binding to CDK2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell death .

Properties

IUPAC Name |

4-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S2/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-10-28-11-9-24)17-16(7-12-29-17)25(19)23-22-20/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAICUPCMRDGBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2702397.png)

![N-(2-ethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2702399.png)

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide](/img/structure/B2702401.png)

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)

![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)

![8-(3-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702413.png)

![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2702416.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)